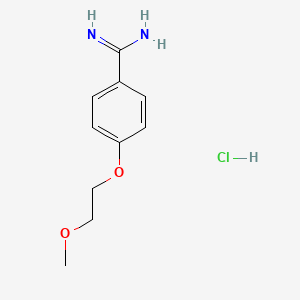

4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride

Overview

Description

“4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride” is a chemical compound with the molecular formula C10H15ClN2O2 . It is a crystalline white solid and is also known as Meclofenoxate hydrochloride. This compound is used as a nootropic drug, which means it is a cognitive enhancer that improves memory and learning in individuals.

Synthesis Analysis

The compound is synthesized by adding 4-(2-Methoxyethoxy)benzene-1-carboxylic acid to a mixture of thionyl chloride and dimethylformamide. The reaction mixture is heated, and after the completion of the reaction, the excess of thionyl chloride is removed. The resulting product is then purified by recrystallization.Molecular Structure Analysis

The InChI code for the compound is1S/C10H14N2O2.ClH/c1-13-6-7-14-9-4-2-8 (3-5-9)10 (11)12;/h2-5H,6-7H2,1H3, (H3,11,12);1H . The canonical SMILES structure is COCCOC1=CC=C (C=C1)C (=N)N.Cl. Physical and Chemical Properties Analysis

The compound has a molecular weight of 230.69 g/mol . It is a crystalline white solid and is soluble in water, ethanol, and ethyl acetate. The melting point of the compound is 215-219°C.Scientific Research Applications

1. Molecular Structure and Properties

The molecular structure and properties of compounds similar to 4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride have been studied extensively. For example, the solid-state structure of related compounds has been analyzed, revealing strong intramolecular hydrogen bonding and additional intermolecular hydrogen bonds forming chains or sheets, which could be relevant to understanding the structural characteristics of this compound (Boere et al., 2011).

2. Gelation and Aggregation Properties

Research on similar compounds has explored their gelation abilities in different solvents, demonstrating their potential use in creating fluorescent gels. This suggests that this compound might also exhibit unique gelation properties useful in various scientific applications (Wu et al., 2011).

3. Environmental Photochemistry

Studies on related compounds have unveiled novel pH-dependent photosubstitution pathways in aqueous solutions, which could be significant for understanding the environmental behavior and photochemical processes of this compound (Dallin et al., 2009).

4. Synthetic Applications

The compound and its analogs have been used in various synthetic pathways, indicating its potential utility in organic synthesis and the production of novel chemical structures (Ashton & Doss, 1993).

5. Solvent Extraction Systems

A related compound has been used in the development of solvent extraction systems for selective metal recovery, suggesting a possible application of this compound in similar systems (Traeger et al., 2012).

Mechanism of Action

As a nootropic drug, Meclofenoxate hydrochloride has been shown to improve memory and learning in individuals. It achieves this by increasing the activity of cholinergic neurons in the brain, which play a crucial role in memory and learning.

Biochemical Analysis

Biochemical Properties

4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting the overall metabolic flux. The nature of these interactions can vary, including hydrogen bonding, hydrophobic interactions, and ionic interactions, which contribute to its biochemical properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in the levels of specific metabolites. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the cellular response to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active site of enzymes, inhibiting their activity by preventing substrate binding or catalysis. Alternatively, it can activate certain enzymes by stabilizing their active conformation. These interactions can lead to downstream effects on gene expression, where the compound may influence transcription factors or other regulatory proteins, resulting in altered gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. It has been observed that the compound can degrade over time, leading to a decrease in its efficacy. Long-term studies in in vitro and in vivo settings have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for these processes. This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to bind to transporters can influence its uptake and distribution, affecting its overall efficacy and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. For instance, localization to the mitochondria may influence energy production and metabolic processes .

Properties

IUPAC Name |

4-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSUPQMWGHKRRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)

![[(2-Butoxy-1-naphthyl)methyl]amine hydrochloride](/img/structure/B1437315.png)